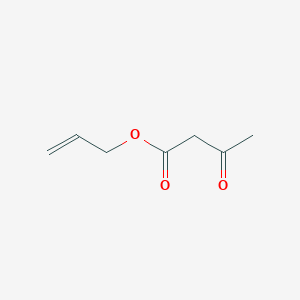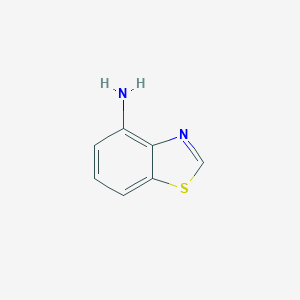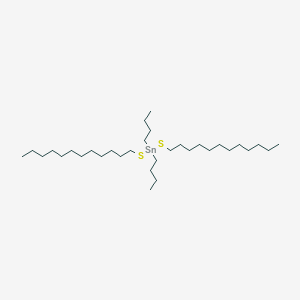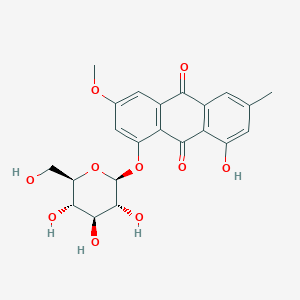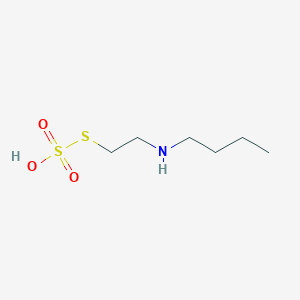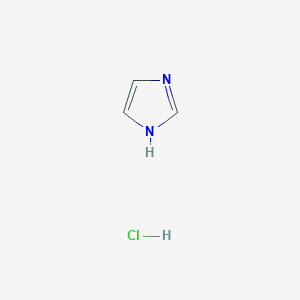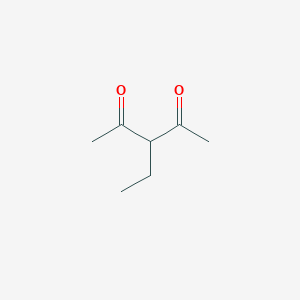![molecular formula C14H10S B072322 2-Phenylbenzo[b]thiophene CAS No. 1207-95-0](/img/structure/B72322.png)
2-Phenylbenzo[b]thiophene
概述
描述
2-Phenylbenzo[b]thiophene is a heterocyclic compound that consists of a benzene ring fused to a thiophene ring with a phenyl group attached at the second position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry, due to its unique structural and electronic properties.
作用机制
Target of Action
2-Phenylbenzo[b]thiophene, also known as 2-Phenyl-1-benzothiophene, is a compound that has been studied for its potential applications in various fields. It has been found to interact with the 4FGL protein , which belongs to the oxidoreductase domain . This protein plays a crucial role in various biochemical reactions, including those involved in energy production and detoxification processes.
Mode of Action
The compound’s interaction with its targets involves a series of chemical reactions. For instance, it has been reported that this compound can undergo a Pd(II)-catalyzed arylation at the C2-position via C−H activation . This reaction results in the formation of C2-arylated products, which have significant photoluminescence properties .
Biochemical Pathways
The compound’s action affects various biochemical pathways. For example, it has been found to influence the aggregation-induced emission (AIE) characteristics of aryl-substituted benzo[b]thiophene 1,1-dioxides . This property is significant in the field of organic functional materials, where such compounds are used to improve photophysical properties .
Result of Action
The action of this compound results in a range of molecular and cellular effects. For instance, it has been found to exhibit photoluminescence in mid-to-high quantum yields . Additionally, it has been reported to display charge transports measured by the time-of-flight technique in the 10-3cm2V-1s-1 range .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s photoluminescence properties can be affected by the presence of other molecules and the physical conditions of the environment
生化分析
Biochemical Properties
2-Phenylbenzo[b]thiophene has been shown to have significant photoluminescence properties . It exhibits smectic mesophase, and charge transports measured by time-of-flight technique are in the 10-3cm2V-1s-1 range
Cellular Effects
It has been shown to have anti-estrogenic properties, which may be due to its ability to bind to estrogen receptors . This suggests that it could influence cell function by modulating the activity of these receptors.
Molecular Mechanism
It is known to undergo photodimerization in molecular crystals, leading to striking splitting, hopping, and bending mechanical behaviors accompanied by a significant blue fluorescence enhancement . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 2-Phenylbenzo[b]thiophene. One common method involves the palladium-catalyzed direct arylation of benzo[b]thiophene with arylboronic acids. This reaction typically occurs at the C2 position via C-H activation, followed by palladium(II)-catalyzed arylation . Another method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides, which affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using efficient catalytic systems. For example, the Rh-catalyzed asymmetric hydrogenation method mentioned above can be scaled up to produce gram-scale quantities with high yield and enantioselectivity .
化学反应分析
Types of Reactions: 2-Phenylbenzo[b]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form sulfoxides and sulfones, which exhibit different chemical and physical properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, arylboronic acids, and oxidizing agents such as peroxides. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include arylated derivatives, sulfoxides, and sulfones.
科学研究应用
2-Phenylbenzo[b]thiophene has been extensively studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of liquid crystalline semiconductors, which exhibit efficient luminescence and medium charge mobility rates . In biology and medicine, derivatives of this compound have shown potential as antimicrobial agents, with high antibacterial activity against Staphylococcus aureus . Additionally, these compounds have been investigated for their antioxidant capacities, surpassing the reference antioxidant trolox .
相似化合物的比较
2-Phenylbenzo[b]thiophene can be compared with other similar compounds, such as benzofuran and other benzothiophene derivatives. These compounds share structural similarities but exhibit different chemical and biological properties. For instance, benzofuran derivatives have been studied for their potential as anti-cancer agents, while benzothiophene derivatives have shown promise as antimicrobial and antioxidant agents . The unique structural features of this compound, such as the presence of a phenyl group at the second position, contribute to its distinct properties and applications.
Similar Compounds
- Benzofuran
- Benzothiophene
- 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
属性
IUPAC Name |
2-phenyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10S/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMHPHUSGIEGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
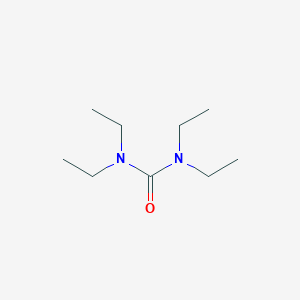
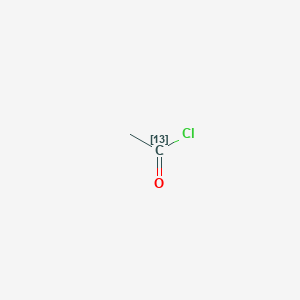
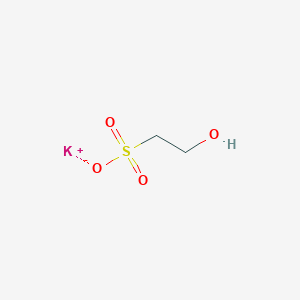
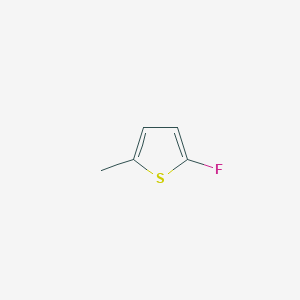
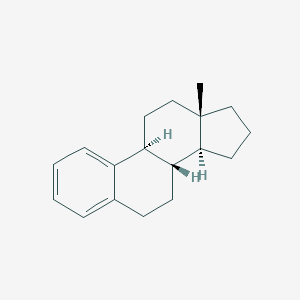
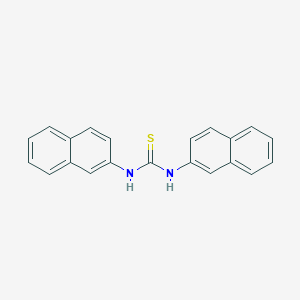
![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)
